REACTION_CXSMILES
|
[H-].[Na+].C([O:9][C:10]1[CH:15]=[C:14]([CH3:16])[C:13]([OH:17])=[C:12]([CH3:18])[C:11]=1[CH3:19])(=O)C(C)(C)C.[CH3:20][O:21][CH2:22]Cl>O1CCCC1>[CH3:20][O:21][CH2:22][O:17][C:13]1[C:14]([CH3:16])=[CH:15][C:10]([OH:9])=[C:11]([CH3:19])[C:12]=1[CH3:18] |f:0.1|
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Name
|
|
Quantity
|
8.51 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OC1=C(C(=C(C(=C1)C)O)C)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
COCCl
|
Type
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CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent of the reaction mixture was evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
The organic extract
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Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (100 ml) and to this solution
|
Type
|
ADDITION
|
Details
|
was added dropwise a solution of potassium hydroxide (16.8 g) in methanol (100 ml)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a silica gel column
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |